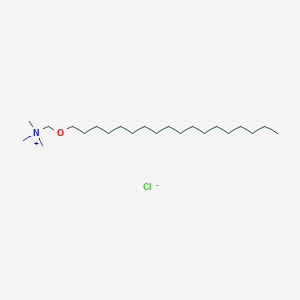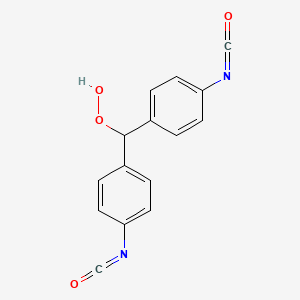![molecular formula C12H12N2OS2 B14491510 4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one CAS No. 63148-46-9](/img/structure/B14491510.png)
4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, which may impart specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a thioamide with an α-haloketone.
Introduction of the Phenylimino Group: This step involves the condensation of the thiazole derivative with an aromatic aldehyde under basic or acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Selection of Cost-Effective Reagents: Using commercially available and inexpensive starting materials.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated thiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactivity: The compound’s functional groups may participate in specific chemical reactions, leading to the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(methylsulfanyl)-1,3-thiazole: Lacks the phenylimino group.
4-Phenyl-2-(methylsulfanyl)-1,3-thiazole: Lacks the methyl group on the thiazole ring.
2-(Methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazole: Lacks the methyl group on the thiazole ring.
Uniqueness
4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
63148-46-9 |
|---|---|
Molekularformel |
C12H12N2OS2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
4-methyl-2-methylsulfanyl-4-(phenyliminomethyl)-1,3-thiazol-5-one |
InChI |
InChI=1S/C12H12N2OS2/c1-12(10(15)17-11(14-12)16-2)8-13-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
CQJASZPZOUUFPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)SC(=N1)SC)C=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


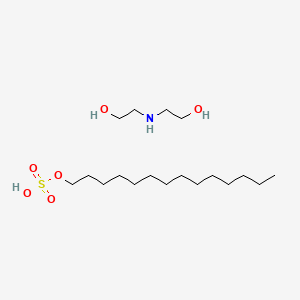
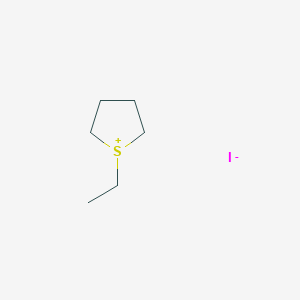

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
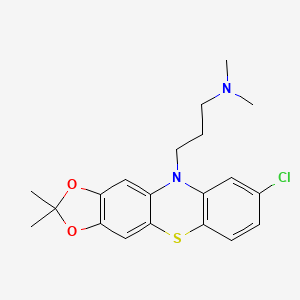

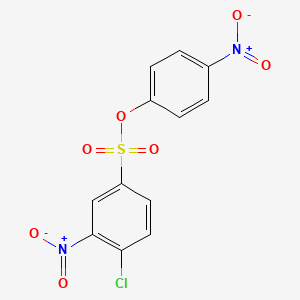
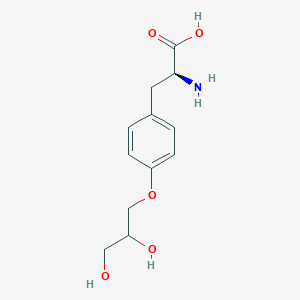


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
